molecular formula C14H10O4 B6396862 4-(3-Formylphenyl)-2-hydroxybenzoic acid CAS No. 1261929-25-2

4-(3-Formylphenyl)-2-hydroxybenzoic acid

Cat. No.: B6396862
CAS No.: 1261929-25-2
M. Wt: 242.23 g/mol
InChI Key: ZJAYULXJLXJPGT-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)-2-hydroxybenzoic acid is a derivative of 2-hydroxybenzoic acid (salicylic acid) featuring a 3-formylphenyl substituent at the 4-position of the benzene ring. This compound combines the carboxylic acid and phenolic hydroxyl functional groups with an aldehyde moiety, making it a versatile intermediate for synthesizing metal-complexing ligands, pharmaceutical agents, or polymeric materials.

Properties

IUPAC Name

4-(3-formylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-8-9-2-1-3-10(6-9)11-4-5-12(14(17)18)13(16)7-11/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAYULXJLXJPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688871
Record name 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-25-2
Record name 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylphenyl)-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the formylation of 2-hydroxybenzoic acid derivatives. The process typically includes the following steps:

    Formylation Reaction:

    Hydrolysis: The intermediate product is then hydrolyzed to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Formylphenyl)-2-hydroxybenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid.

    Reduction: 4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid.

    Substitution: Various esters or ethers depending on the substituent introduced.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(3-Formylphenyl)-2-hydroxybenzoic acid, highlighting variations in substituents, synthesis routes, and applications:

Compound Name Substituent Position & Type Molecular Formula Key Properties/Applications Synthesis Method Reference
4-(3-Formylphenyl)-2-hydroxybenzoic acid 4-position: 3-formylphenyl C₁₄H₁₀O₄ Potential ligand for metal complexes; reactive aldehyde group for further functionalization Inferred: Friedel-Crafts acylation or Suzuki coupling
4-(3-Cyanophenyl)-2-hydroxybenzoic acid 4-position: 3-cyanophenyl C₁₄H₉NO₃ Pharmaceutical research (e.g., enzyme inhibition) Substitution reactions or cyanation
4-(p-Aminobenzenesulfonamido)-2-hydroxybenzoic acid 4-position: sulfonamide group C₁₃H₁₂N₂O₅S Antimicrobial agents; sulfa drug analogs Sulfonylation of 4-aminosalicylic acid
4-(3-Carboxypropanamido)-2-hydroxybenzoic acid 4-position: carboxypropanamido C₁₁H₁₁NO₆·H₂O Ligand for metal complexes; forms 3D hydrogen-bonded networks Condensation with succinic anhydride
4-(3-Cyanoindol-1-yl)-2-hydroxybenzoic acid sodium salt 4-position: 3-cyanoindolyl C₁₅H₈N₂O₃Na Xanthine oxidase inhibitor (gout treatment) Nucleophilic substitution followed by salt formation
5-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid 5-position: dichlorobenzylamino C₁₄H₁₁Cl₂NO₄ Antitubercular agents; sulfonamide derivatives Reductive amination or coupling
Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Solubility Aldehyde (CHO) Group: The formyl group in 4-(3-Formylphenyl)-2-hydroxybenzoic acid enhances electrophilicity, enabling Schiff base formation or condensation reactions for ligand design . This contrasts with cyano (CN) or sulfonamide groups, which prioritize hydrogen-bond acceptor capacity and metabolic stability . Hydroxybenzoic Acid Backbone: The 2-hydroxybenzoic acid moiety provides chelating ability for metal ions, a feature exploited in analogs like 4-(3-carboxypropanamido)-2-hydroxybenzoic acid for constructing coordination polymers .

Enzyme Inhibition: The sodium salt of 4-(3-cyanoindol-1-yl)-2-hydroxybenzoic acid inhibits xanthine oxidase, a target for gout therapy, demonstrating how electron-withdrawing groups (e.g., CN) enhance binding affinity .

Physical Properties and Crystallography

  • Analogs like 4-(3-carboxypropanamido)-2-hydroxybenzoic acid form extensive hydrogen-bonded networks (e.g., S(6) ring motifs) and 3D polymeric structures, which stabilize crystals and influence solubility . Such patterns are critical for designing materials with predictable solid-state behavior.

Metabolic Stability 2-Hydroxybenzoic acid derivatives with bulky substituents (e.g., trifluoromethyl or cyano groups) exhibit reduced microbial metabolism, as seen in studies where 2-hydroxybenzoic acid derivatives showed negligible metabolic activity in soil communities .

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